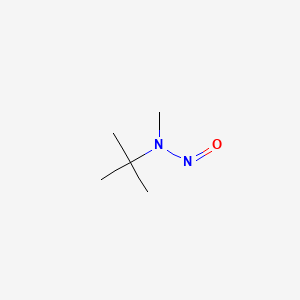
2-Nitrobenzenesulfonyl fluoride
Overview
Description
2-Nitrobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H4FNO4S and a molecular weight of 205.164 g/mol . It is also known as o-Nitrobenzenesulfonyl fluoride. This compound is characterized by the presence of a nitro group (-NO2) and a sulfonyl fluoride group (-SO2F) attached to a benzene ring. It is a yellow crystalline solid that is used in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of 2-Nitrobenzenesulfonyl fluoride are proteins or nucleic acids . The compound is used as a connector for the assembly of small molecules linked with these targets .
Mode of Action
This compound interacts with its targets by forming a sulfonyl fluoride motif . This motif is used as a connector for the assembly of small molecules with proteins or nucleic acids . This interaction results in changes to the structure and function of the target molecules .
Biochemical Pathways
It is known that the compound can affect the structure and function of proteins and nucleic acids , which are involved in numerous biochemical pathways. The downstream effects of these changes would depend on the specific proteins or nucleic acids targeted.
Result of Action
The result of the action of this compound is the modification of the structure and function of proteins or nucleic acids . This can have a variety of molecular and cellular effects, depending on the specific targets involved.
Biochemical Analysis
Biochemical Properties
2-Nitrobenzenesulfonyl fluoride plays a significant role in biochemical reactions as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site, thereby inhibiting their activity . This interaction is crucial for studying the mechanisms of enzyme action and for developing potential therapeutic agents.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting serine proteases, which are involved in numerous cellular processes including digestion, immune response, and blood coagulation . The inhibition of these enzymes can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of serine proteases. This binding involves the formation of a covalent bond with the serine residue, leading to irreversible inhibition of the enzyme . This mechanism is essential for understanding how enzyme inhibitors can be used to regulate biochemical pathways and for designing drugs that target specific enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of target enzymes, which can lead to prolonged alterations in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity . At high doses, it can lead to adverse effects such as tissue damage and systemic toxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of serine proteases. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . Understanding these interactions is vital for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its localization to specific cellular compartments. This distribution is important for its effectiveness as an enzyme inhibitor and for its potential therapeutic use.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with target enzymes . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its activity and function in inhibiting serine proteases and regulating biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrobenzenesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of 2-nitrobenzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or hydrogen fluoride (HF) in the presence of a phase transfer catalyst . The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures.
Another method involves the direct fluorosulfonylation of aromatic compounds using fluorosulfonyl radicals. This method is more efficient and involves the generation of fluorosulfonyl radicals from precursors like sulfuryl fluoride gas (SO2F2) or solid reagents such as FDIT and AISF .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the fluoride-chloride exchange method. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Nitrobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, forming adducts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine (TEA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used along with hydrogen gas.
Addition Reactions: Nucleophiles like thiols or amines are used under mild conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Aminobenzenesulfonyl Fluoride: Formed from the reduction of the nitro group.
Scientific Research Applications
2-Nitrobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Biology: Acts as a covalent probe for the selective modification of proteins and enzymes. It is used to study enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a protease inhibitor and antibacterial agent.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl Fluoride: Similar structure but with the nitro group in the para position.
Benzenesulfonyl Fluoride: Lacks the nitro group, making it less reactive in certain reactions.
2-Nitrobenzenesulfonyl Chloride: Contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
Uniqueness
2-Nitrobenzenesulfonyl fluoride is unique due to the presence of both the nitro and sulfonyl fluoride groups, which confer distinct reactivity and functional properties. The combination of these groups allows for versatile applications in organic synthesis, biological studies, and industrial processes.
Properties
IUPAC Name |
2-nitrobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQIQAVSSNKMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195819 | |
| Record name | 2-Nitrobenzenesulphonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-98-7 | |
| Record name | 2-Nitrobenzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrobenzenesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 433-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrobenzenesulphonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrobenzenesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITROBENZENESULFONYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7WX6R7FE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-nitrobenzenesulfonyl fluoride in studying protein structure and function?
A1: this compound (NBSF) serves as a valuable tool in characterizing protein structure and function. Specifically, it acts as a modifying agent for certain amino acids within proteins. [] In a study focusing on BnSP-7, a myotoxic phospholipase A(2) homologue found in Bothrops neuwiedi pauloensis venom, NBSF was employed to modify Tyrosine (Tyr) residues. [] By observing the changes in the protein's activity after modification with NBSF, researchers can glean insights into the roles of specific tyrosine residues in the protein's function.
Q2: Are there alternative chemical modification reagents similar to this compound?
A2: Yes, the study investigating BnSP-7 utilized other chemical modifiers alongside NBSF. For instance, 4-bromophenacyl bromide (BPB) was used to modify Histidine (His) residues, and acetic anhydride (AA) was used to modify Lysine (Lys) residues. [] These reagents, along with NBSF, allowed for a comprehensive analysis of how different amino acid residues contribute to the overall activity of BnSP-7. The choice of using a specific modifying reagent often depends on the target amino acid and the research question being addressed.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Phenyl-3-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]urea](/img/structure/B1215120.png)



![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B1215124.png)



![(5R,8R,9R,10S,11R,13R,14R,17S)-11-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1215132.png)
![N-tert-butyl-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1215134.png)
![N-[2-(cyclohexylamino)-1-(2-furanyl)-2-oxoethyl]-N-(2-furanylmethyl)-2-furancarboxamide](/img/structure/B1215135.png)

